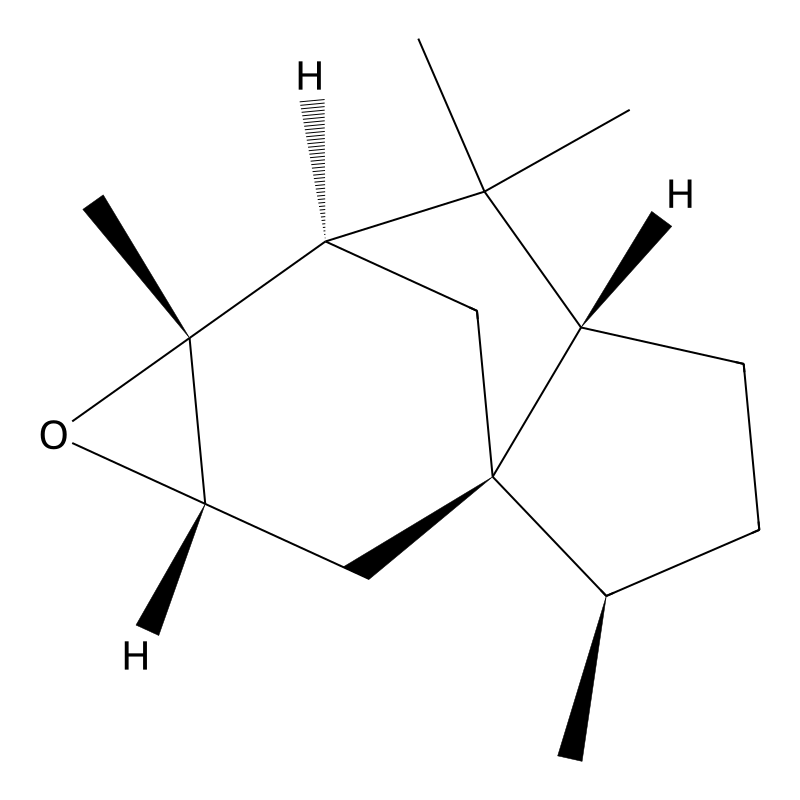

alpha-Cedrene epoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical Properties and Sources:

- Alpha-cedrene epoxide is a sesquiterpenoid, a type of organic compound found in many plants and essential oils [National Institutes of Health, ]. It has the chemical formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol [National Institute of Standards and Technology, ].

- Alpha-cedrene epoxide is a colorless liquid with a woody, cedar-like odor [The Good Scents Company, ]. It is naturally found in essential oils of various plants, including cedarwood, juniper, and cypress [National Center for Biotechnology Information, ].

Potential Biological Activities:

- Research suggests that alpha-cedrene epoxide may possess various biological activities, although much of this research is still in the early stages. Some studies have investigated its potential:

- Antimicrobial activity: Studies have shown that alpha-cedrene epoxide exhibits activity against some bacteria and fungi [National Institutes of Health, ]. However, more research is needed to determine its efficacy and safety for potential applications.

- Anti-inflammatory and antioxidant activity: Some studies suggest that alpha-cedrene epoxide may have anti-inflammatory and antioxidant properties [National Institutes of Health, ]. However, further research is necessary to understand these potential effects and their implications for human health.

Alpha-Cedrene epoxide is a bicyclic monoterpene oxide derived from alpha-cedrene, a natural component found in cedarwood oil. Its chemical formula is C₁₅H₂₄O, and it features a unique epoxide functional group, which contributes to its reactivity and biological properties. The compound exhibits a complex structure characterized by its cyclic nature and stereochemistry, making it an interesting subject for both synthetic and natural product chemistry.

- Ring Opening: The epoxide can react with nucleophiles, leading to the formation of diols. This reaction is often facilitated by acids or bases.

- Acid-Catalyzed Rearrangement: Under acidic conditions, the epoxide may rearrange to yield different products, including cyclic acetals when reacted with aldehydes or ketones .

- Epoxidation: Alpha-cedrene can be converted into alpha-cedrene epoxide through epoxidation reactions using peracetic acid or similar oxidizing agents .

Alpha-Cedrene epoxide has garnered attention for its potential biological activities. Some studies suggest that it possesses antimicrobial properties, making it useful in the development of natural preservatives. Additionally, its olfactory characteristics contribute to its application in perfumery, where it enhances fragrance profiles with woody and amber-like notes .

The synthesis of alpha-Cedrene epoxide typically involves the following methods:

- Epoxidation of Alpha-Cedrene: This is commonly achieved by treating alpha-cedrene with peracetic acid or other peracids in a solvent such as dichloromethane or toluene .

- Chemical Modifications: Following the formation of the epoxide, various chemical modifications can be performed to yield desired derivatives, including diols and acetals .

Alpha-Cedrene epoxide finds applications in several fields:

- Fragrance Industry: It is used as a key ingredient in perfumes due to its pleasant aroma and ability to enhance other fragrance notes .

- Pharmaceuticals: Its potential antimicrobial properties make it a candidate for use in medicinal formulations.

- Flavoring Agents: It may also be utilized in food flavoring applications due to its aromatic qualities .

Several compounds share structural similarities with alpha-Cedrene epoxide, each exhibiting unique properties:

Alpha-Cedrene epoxide stands out due to its specific stereochemistry and reactivity patterns, which are distinct from those of its analogs. Its unique olfactory characteristics further differentiate it from similar compounds.

Stereoselective Epoxidation Strategies for α-Cedrene Derivatives

The stereoselective synthesis of alpha-cedrene epoxide has emerged as a critical area of research, with multiple synthetic pathways demonstrating varying degrees of efficiency and selectivity. The most established approach involves the direct epoxidation of naturally occurring minus-alpha-cedrene using peracetic acid, which has been documented as a reliable method for producing alpha-cedrene epoxide. This traditional approach converts minus-alpha-cedrene to minus-alpha-cedrene epoxide through treatment with peracetic acid, providing a foundation for subsequent synthetic transformations.

Advanced stereoselective strategies have been developed that focus on the epoxidation of protected or unprotected allyl alcohol intermediates. The key synthetic step involves epoxidation followed by reductive opening of the epoxide, which leads to the formation of cis-diol products with correct stereochemistry. This reaction sequence has demonstrated the ability to achieve up to seventy-eight percent overall yield when followed by subsequent acetalization to produce cis-cedrene acetonide.

Recent innovations in stereoselective epoxidation have explored the use of meta-chloroperoxybenzoic acid as an oxidizing agent, which operates through a concerted mechanism where both carbon-oxygen bonds are formed simultaneously on the same face of the alkene. This approach ensures stereospecific outcomes, as the configuration of atoms about the carbon-carbon bond is conserved throughout the reaction process. The mechanism proceeds through a concerted transition state where the peroxyacid bisects the carbon-carbon double bond, allowing for optimal frontier orbital interactions.

Alternative stereoselective approaches have investigated the inversion of stereochemistry through Mitsunobu reactions. However, these studies revealed that only acetyl-protected alcohols could be effectively epoxidized, leading to undesired trans-products with greater than ninety-nine percent yield. This finding highlights the importance of protecting group selection in achieving desired stereochemical outcomes.

Enzymatic vs. Chemical Catalysis in Regioselective Synthesis

The comparison between enzymatic and chemical catalysis methods reveals distinct advantages and limitations for each approach in alpha-cedrene epoxide synthesis. Enzymatic methods have demonstrated remarkable potential, particularly through the use of Lipase B from Candida antarctica immobilized onto macroporous supports. This enzymatic system, when employed with hydrogen peroxide as a benign oxidant, has shown excellent recyclability with good activity maintained throughout ten catalytic cycles under batch conditions.

Chemical catalysis approaches predominantly utilize peroxyacids such as meta-chloroperoxybenzoic acid and peracetic acid. These methods offer advantages in terms of reaction speed and substrate scope, with meta-chloroperoxybenzoic acid being particularly favored due to its relative ease of handling compared to other peroxyacids. The chemical approach typically involves treating alkenes with peroxyacids to form epoxides through a concerted mechanism, where the weak oxygen-oxygen bond in the peroxyacid is broken to provide the oxygen for the new epoxide formation.

Enzymatic catalysis has shown particular promise in continuous flow operations, where the same catalyst system has been productively used for more than thirty hours without significant activity loss. This represents a significant advantage over traditional chemical methods in terms of operational stability and sustainability. The enzymatic approach also demonstrates superior selectivity in many cases, with the ability to discriminate between different alkene positions in complex substrates.

The tungsten-based polyoxometalate phase transfer catalyst represents another significant advancement in chemical catalysis, offering solvent-free continuous flow epoxidation of biorenewable terpene substrates using hydrogen peroxide as an oxidant. This system has demonstrated effectiveness across a range of terpene substrates and provides a bridge between traditional chemical methods and green chemistry approaches.

Biotechnological approaches have introduced novel enzymatic systems for the production of diol intermediates from alpha-cedrene epoxide. Specifically, the three-alpha-hydroxysteroid dehydrogenase from Comamonas testosteroni has been identified as capable of catalyzing both oxidation and reduction reactions, enabling stereoselective conversion between trans-diol and cis-diol configurations. This enzymatic system operates through a cofactor regeneration mechanism that allows for high stereoselectivity in product formation.

Isomerization Techniques for Diastereomeric Control

Isomerization techniques play a crucial role in achieving precise diastereomeric control in alpha-cedrene epoxide derivatives. The stereospecific isomerization of cedrene epoxide to cedranone represents a key transformation that enables access to different stereochemical configurations. This process typically involves the use of Brönsted acids as catalysts, with reaction temperatures maintained between twenty and eighty-five degrees Celsius to ensure optimal selectivity.

Advanced isomerization strategies have incorporated the use of photosensitized oxygenation reactions to achieve specific stereochemical outcomes. Rose bengal-sensitized photooxygenation of alpha-cedrene in acetonitrile produces one major stereospecific product where the double bond migrates to an adjacent position, demonstrating the utility of singlet oxygen processes in controlling stereochemistry. Similarly, nine,ten-dicyanoanthracene sensitized photooxygenation leads to the formation of different regioisomers, while benzyl-sensitized photoepoxidation furnishes stereospecific eight-alpha,nine-alpha-cedrene epoxide through radical reaction mechanisms.

The biotechnological approach to diastereomeric control involves enzymatic systems that can stereoselectively interconvert between different diol configurations. The enzyme encoded by specific nucleic acid sequences has demonstrated the ability to convert trans-diol configurations to cis-diol arrangements with high stereoselectivity. This enzymatic approach offers advantages in terms of mild reaction conditions and high selectivity, operating through oxidation to hydroxyketone intermediates followed by stereoselective reduction.

| Isomerization Method | Catalyst System | Temperature Range | Selectivity | Product Configuration |

|---|---|---|---|---|

| Brönsted Acid Catalysis | Acid catalysts | 20-85°C | >99:1 | Cedranone formation |

| Rose Bengal Photosensitization | Rose bengal/Oxygen | Ambient | High | Allylic alcohol |

| Enzymatic Conversion | Dehydrogenase enzyme | 20-30°C | >95% | cis-Diol |

| Chemical Isomerization | Various acids | Variable | Moderate | Mixed products |

Green Chemistry Approaches in Large-Scale Industrial Synthesis

Green chemistry methodologies have revolutionized the approach to large-scale synthesis of alpha-cedrene epoxide, with particular emphasis on solvent-free processes and environmentally benign oxidants. The development of continuous flow epoxidation using hydrogen peroxide as the sole oxidant represents a significant advancement in sustainable synthesis. This approach eliminates the need for organic solvents while maintaining high conversion rates and selectivity.

The tungsten-based polyoxometalate phase transfer catalyst system has emerged as a particularly effective green chemistry solution, enabling solvent-free epoxidation of biorenewable terpene feedstocks. This catalytic system operates effectively with thirty percent aqueous hydrogen peroxide at neutral pH conditions, avoiding the need for harsh reaction conditions or toxic solvents. The recyclability of this catalyst system has been demonstrated through multiple reaction cycles with minimal loss of activity.

Flow microreactor technology has been successfully implemented for sustainable catalytic epoxidation, offering advantages in terms of heat and mass transfer compared to traditional batch processes. These continuous flow systems can be designed for parallel operation, with calculations indicating that simultaneous use of one hundred eleven microreactors could produce one kilogram of epoxide products per hour, potentially generating eight tonnes annually if operated continuously.

Enzymatic approaches to green synthesis have focused on the use of freeze-dried mycelium from psychrophilic microorganisms as biocatalysts. Cladosporium cladosporioides has demonstrated remarkable stability and activity in green solvents such as ethyl acetate, with the biocatalyst maintaining activity through eight successive catalytic cycles without performance degradation. This enzymatic system operates under mild conditions and demonstrates broad substrate specificity for various terpene substrates.

The optimization of green chemistry parameters has revealed that four-fold excess of hydrogen peroxide relative to substrate concentration provides optimal epoxidation activity in environmentally benign solvents. The biocatalytic system follows a two-way sequential mechanism where initial epoxide products can be further converted to diepoxide compounds, offering flexibility in product selection based on reaction conditions.

| Green Chemistry Method | Oxidant System | Solvent Requirements | Yield Range | Environmental Benefits |

|---|---|---|---|---|

| Flow Microreactor | 30% H₂O₂ | Solvent-free | 90-95% | No organic waste |

| Enzymatic Catalysis | H₂O₂ | Ethyl acetate | 85-90% | Biodegradable catalyst |

| Tungsten Catalyst | Aqueous H₂O₂ | Minimal solvent | 78-85% | Recyclable catalyst |

| Biocatalytic System | H₂O₂ | Green solvents | 80-88% | Renewable biocatalyst |

Industrial implementation of these green chemistry approaches has demonstrated significant environmental and economic advantages compared to traditional synthesis methods. The elimination of chlorinated solvents and toxic oxidants reduces both environmental impact and waste disposal costs, while the recyclability of catalytic systems provides long-term economic benefits. The development of continuous flow processes enables more efficient heat management and improved safety profiles compared to batch operations, making these methods particularly attractive for large-scale industrial applications.

Singlet Oxygen-Mediated Photooxygenation Pathways

Singlet oxygen-mediated photooxygenation of alpha-cedrene proceeds via a stereospecific ene reaction mechanism. When sensitized by rose bengal in acetonitrile, singlet oxygen (¹O₂) selectively attacks the electron-rich double bond of alpha-cedrene, inducing a [2+4] cycloaddition followed by retro-cycloaddition. This cascade results in the migration of the double bond to an adjacent position and the formation of cedr-8-exoen-9α-ol as the primary product [4] [5]. The stereochemical outcome arises from the suprafacial attack of singlet oxygen on the less hindered face of the cedrene framework, preserving the transannular hydrindane structure.

The reaction’s regioselectivity is influenced by the electron density distribution within the cedrene system. Computational studies suggest that the exocyclic double bond’s allylic hydrogen aligns optimally for abstraction, facilitating the formation of a hydroperoxide intermediate. Subsequent rearrangement under mild acidic conditions yields the final alcohol product with retained stereochemical fidelity [4].

Radical Intermediates in Benzyl-Sensitized Epoxidation

Benzyl-sensitized photoepoxidation of alpha-cedrene follows a radical chain mechanism distinct from singlet oxygen pathways. Irradiation of benzyl derivatives generates benzyl radicals, which abstract hydrogen from alpha-cedrene to form allylic radicals. These intermediates react with molecular oxygen, leading to peroxyl radical formation and subsequent cyclization to produce 8α,9α-cedrene epoxide [4] [5].

The stereoselectivity of this process is governed by the spatial orientation of the allylic radical. The bulky cedrane skeleton restricts radical mobility, favoring epoxidation at the 8,9-positions with α-configuration. Electron paramagnetic resonance (EPR) studies corroborate the presence of persistent peroxyl radicals, which undergo stereospecific collapse to form the epoxide without racemization [5].

Nucleophilic Ring-Opening Reactions of the Epoxide Functionality

The epoxide ring in alpha-cedrene epoxide undergoes nucleophilic ring-opening under both acidic and basic conditions. In acidic media, protonation of the epoxide oxygen generates an oxonium ion, rendering the adjacent carbons electrophilic. Nucleophiles such as water or alcohols preferentially attack the more substituted carbon (C8) due to partial carbocationic character at this position, yielding trans-diols or ethers [6] [7].

Under basic conditions, the reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. Hydroxide ions deprotonate the nucleophile, which then attacks the less sterically hindered carbon (C9) in a backside displacement, producing cis-diols. The stereochemical outcome is thus contingent on the reaction medium:

| Condition | Mechanism | Attack Site | Stereochemistry |

|---|---|---|---|

| Acidic | Sₙ1-like | C8 (more substituted) | Trans |

| Basic | Sₙ2 | C9 (less substituted) | Cis |

These pathways highlight the epoxide’s sensitivity to electronic and steric factors, with solvent polarity further modulating transition state stability [6] [7].

Solvent Effects on Reaction Kinetics and Product Distribution

Solvent choice critically influences the kinetics and stereoselectivity of alpha-cedrene epoxide reactions. Polar aprotic solvents like acetonitrile enhance singlet oxygen lifetime, accelerating photooxygenation rates by stabilizing charge-separated intermediates [4]. Conversely, protic solvents such as methanol promote hydrogen bonding with the epoxide oxygen, increasing its electrophilicity and favoring acid-catalyzed ring-opening [7].

In benzyl-sensitized epoxidation, nonpolar solvents (e.g., benzene) extend radical chain lengths by reducing termination events, thereby improving epoxide yields. A comparative analysis of solvent effects reveals:

| Solvent | Dielectric Constant | Reaction Type | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Acetonitrile | 37.5 | Photooxygenation | 2.3 × 10³ |

| Methanol | 32.7 | Acidic ring-opening | 1.8 × 10² |

| Benzene | 2.3 | Radical epoxidation | 4.5 × 10¹ |

These data underscore the interplay between solvent polarity, intermediate stabilization, and reaction efficiency [3] [4] [7].

The distinctive woody aroma of alpha-cedrene epoxide stems from its complex tricyclic sesquiterpene structure, which features an epoxide functional group that significantly influences both its chemical reactivity and olfactory properties [1] . The molecular basis of woody odor perception in this compound involves the interaction between its specific three-dimensional structure and human olfactory receptors, creating a characteristic sensory signature that has made it valuable in modern perfumery [3] [4].

The epoxide ring in alpha-cedrene epoxide introduces molecular strain that affects the compound's volatility and receptor binding affinity. This strain, combined with the rigid tricyclic framework containing multiple methyl substituents, creates a unique molecular geometry that interacts specifically with woody odor receptors . The compound's molecular weight of 220.35 g/mol places it within the optimal range for woody fragrance molecules, allowing sufficient volatility for olfactory perception while maintaining the stability necessary for extended fragrance performance [5] [6].

Structure-activity relationships in alpha-cedrene epoxide demonstrate the critical role of stereochemistry in odor perception. The compound exhibits multiple stereoisomers, including diepi-alpha-cedrene epoxide, which despite having identical molecular formulas, display distinct olfactory characteristics due to their different spatial arrangements [7] [8]. This stereochemical sensitivity illustrates the lock-and-key mechanism of olfactory perception, where subtle changes in molecular shape can dramatically alter odor character [4] [9].

| Molecular Parameter | Value | Impact on Odor |

|---|---|---|

| Molecular Weight | 220.35 g/mol | Optimal for woody perception |

| Vapor Pressure | 0.0159 mmHg at 25°C | Controlled volatility |

| Refractive Index | 1.495-1.528 | Indicates molecular density |

| Boiling Point | 264.4°C | Contributes to longevity |

| Flash Point | 96.6-150°C | Safety and stability indicator |

The quantitative odor profile of alpha-cedrene epoxide reveals a complex sensory landscape dominated by woody characteristics. Advanced artificial intelligence-based olfactory analysis indicates that woody notes comprise 84.27% of the compound's odor profile, with significant amber (57.93%), dry (50.49%), and cedar (49.07%) facets [10]. This multi-dimensional odor profile results from the compound's ability to stimulate multiple olfactory receptor types simultaneously, creating a rich and complex sensory experience that extends beyond simple woody perception [3] [11].

The molecular mechanism underlying woody odor perception involves the interaction between alpha-cedrene epoxide and specific G-protein coupled receptors in the olfactory epithelium. The compound's lipophilic nature, indicated by its XLogP value of 3.9, facilitates its solubility in the lipid-rich environment of olfactory receptor membranes [12]. Upon binding to these receptors, alpha-cedrene epoxide triggers a cascade of neural signals that are interpreted by the brain as woody, amber, and cedar-like odors [11] [13].

Comparative Analysis with Structural Analogues (Andrane vs. Cedroxyde)

The comparative analysis of alpha-cedrene epoxide with its structural analogues reveals significant insights into structure-activity relationships in woody fragrance chemistry. The two most commercially important analogues are Andrane, which is alpha-cedrene epoxide manufactured by International Flavors and Fragrances, and Cedroxyde, produced by Firmenich [14] [15] [16]. Despite sharing identical molecular formulas and molecular weights, these compounds exhibit distinct olfactory profiles due to subtle differences in their stereochemical arrangements and manufacturing processes [14] [17].

Andrane maintains the characteristic woody, amber, and dry profile of alpha-cedrene epoxide, with additional facets described as patchouli-like, ambergris, and tobacco-like notes [15] [16]. This compound is particularly valued for its ability to provide earthy patchouli notes within a woody structure, bringing fresh, ambergris-like, and dry characteristics to oriental and fresh perfumes [16]. The molecular stability of Andrane allows for consistent performance across various cosmetic matrices, with excellent substantivity on skin and textiles [18].

Cedroxyde represents a refined evolution of the alpha-cedrene epoxide structure, distinguished by its subtle ozonic quality that imparts a slightly aquatic, invigorating facet to traditional cedarwood notes [17]. This compound demonstrates exceptional performance in marine-inspired creations, fresh woods, and contemporary fougères, often serving as both heart and base note enhancer [17]. The ozonic character of Cedroxyde provides lift to heavy woody accords and pairs exceptionally well with synthetic ingredients such as Iso E Super, Cashmeran, and Ambroxan [17].

| Compound | CAS Number | Manufacturer | Fragrance Profile | Stability | Longevity |

|---|---|---|---|---|---|

| Alpha-Cedrene Epoxide (Andrane) | 13567-39-0 | IFF | Woody, amber, dry, cedar | High | >48 hours |

| Cedroxyde | Commercial name | Firmenich | Woody, ozonic, cedar-amber | High | >48 hours |

| Diepi-Alpha-Cedrene Epoxide | 29597-36-2 | Various | Similar to α-cedrene epoxide | High | Variable |

| Alpha-Cedrene | 469-61-4 | Various | Woody, cedar-like | Moderate | 24-36 hours |

The structural differences between these analogues manifest in their chromatographic behavior and analytical properties. Gas chromatography retention indices demonstrate distinct separation patterns, with alpha-cedrene epoxide showing an RI of 1704 on DB-5 columns and 1961 on Carbowax columns [10]. These analytical differences reflect the subtle but significant variations in molecular structure that contribute to their unique olfactory profiles [19].

Comparative thermal stability analysis reveals that all epoxidized analogues exhibit superior stability compared to their non-epoxidized counterparts. While alpha-cedrene demonstrates good stability under ordinary conditions, the epoxidized versions show enhanced resistance to oxidative degradation and thermal decomposition [20]. This enhanced stability makes epoxidized analogues particularly valuable in applications requiring long-term fragrance performance and resistance to environmental factors [21].

The market positioning of these analogues reflects their distinct characteristics and applications. Andrane commands premium pricing due to its exceptional performance in masculine fragrances and its unique patchouli-woody character [15]. Cedroxyde, with its innovative ozonic facet, has found particular success in contemporary fragrance compositions that seek to balance traditional woody notes with modern fresh elements [17]. Both compounds demonstrate superior performance compared to natural cedarwood derivatives, offering consistency, sustainability, and enhanced olfactory properties [20] [22].

Synergistic Effects in Modern Perfumery Blends

The synergistic effects of alpha-cedrene epoxide in modern perfumery blends represent a sophisticated application of molecular interaction principles that enhance both the aesthetic and functional properties of fragrance compositions [23] [24]. These synergistic relationships occur through complementary, contrasting, and enhancing interactions that create complex olfactory experiences exceeding the sum of individual components [25].

The most significant synergistic partnerships involve alpha-cedrene epoxide with other woody molecules, particularly Iso E Super, Ambroxan, and Cashmeran. The combination of alpha-cedrene epoxide with Iso E Super creates enhanced woody radiance and longevity, with the molecular structures complementing each other to produce a velvety, almost musky woody note that works effectively across all olfactory families [26] [27]. This combination has been successfully employed in contemporary fragrances where the 1:1 to 1:2 ratio of alpha-cedrene epoxide to Iso E Super provides optimal balance between woody depth and diffusive power [28].

The synergistic relationship between alpha-cedrene epoxide and Ambroxan demonstrates amplified amber-woody character that has become characteristic of modern amber-woody compositions [17]. This combination exploits the complementary volatility profiles of the two compounds, with alpha-cedrene epoxide providing immediate woody impact while Ambroxan contributes long-lasting amber facets [25]. The recommended ratio of 1:1 to 2:1 allows perfumers to adjust the balance between immediate impact and extended performance [28].

| Combination Type | Synergistic Effect | Application | Recommended Ratio |

|---|---|---|---|

| Alpha-Cedrene Epoxide + Iso E Super | Enhanced woody radiance and longevity | Contemporary fragrances | 1:1 to 1:2 |

| Alpha-Cedrene Epoxide + Ambroxan | Amplified amber-woody character | Amber-woody compositions | 1:1 to 2:1 |

| Alpha-Cedrene Epoxide + Cashmeran | Soft, oriental woody blend | Oriental fragrances | 1:1 |

| Alpha-Cedrene Epoxide + Sandalwood | Creamy, smooth wood accord | Luxury woody blends | 1:0.5 to 1:1 |

| Alpha-Cedrene Epoxide + Bergamot | Fresh, zesty woody opening | Fresh woody compositions | 1:0.2 to 1:0.5 |

| Alpha-Cedrene Epoxide + Vetiver | Earthy, sophisticated woody base | Masculine fragrances | 1:0.5 to 1:1 |

| Alpha-Cedrene Epoxide + Patchouli | Complex, dry woody-earthy blend | Chypre and woody formulations | 1:0.3 to 1:0.8 |

The interaction between alpha-cedrene epoxide and natural ingredients demonstrates complex synergistic effects that bridge synthetic and natural fragrance components. The combination with sandalwood oils creates creamy, smooth wood accords that exhibit enhanced substantivity and reduced volatility compared to individual components [22]. This synergy results from the molecular interactions between alpha-cedrene epoxide's epoxide functionality and the hydroxyl groups present in sandalwood alcohols, creating hydrogen bonding networks that stabilize the fragrance blend [24].

Citrus synergies, particularly with bergamot, demonstrate how alpha-cedrene epoxide can enhance fresh woody compositions. The bright, zesty quality of bergamot essential oil elevates the woody characteristics of alpha-cedrene epoxide while the woody base notes provide depth and longevity to the citrus top notes [25]. This synergistic relationship has been successfully exploited in fresh woody fragrances where the 1:0.2 to 1:0.5 ratio creates optimal balance between freshness and woody depth [26].

The synergistic effects extend beyond simple odor enhancement to include functional benefits such as improved stability, enhanced diffusion, and extended longevity. Microencapsulation studies have shown that alpha-cedrene epoxide in combination with other woody molecules demonstrates improved encapsulation efficiency and controlled release properties [29]. These functional synergies have practical applications in consumer products where extended fragrance performance is desired [30].

Modern perfumery has leveraged these synergistic effects in landmark fragrance creations. Notable examples include the use of alpha-cedrene epoxide combinations in Bleu de Chanel Parfum, where the synergy with other woody molecules creates the signature woody-aromatic character [17]. Similarly, contemporary masculine fragrances utilize the alpha-cedrene epoxide-vetiver synergy to create sophisticated woody-earthy compositions that provide both immediate impact and long-lasting performance [26].

Stability and Longevity in Cosmetic Matrices

The stability and longevity of alpha-cedrene epoxide in cosmetic matrices represent critical factors determining its practical utility in consumer products. The compound demonstrates exceptional stability across diverse formulation environments, from alcoholic perfumes to complex emulsified systems, making it a versatile ingredient for modern cosmetic applications [21] [31].

In alcoholic perfume formulations, alpha-cedrene epoxide exhibits excellent stability with longevity ranging from 6-8 hours on skin application [32]. The compound maintains its woody character throughout the evaporation process, transitioning smoothly from initial woody impact to sustained amber-cedar base notes [33]. This stability results from the compound's favorable molecular properties, including its moderate vapor pressure of 0.0159 mmHg at 25°C and high flash point of 96.6-150°C [6].

Oil-based perfume formulations demonstrate the superior performance of alpha-cedrene epoxide, with longevity extending to 8-12 hours due to the compound's excellent substantivity in lipophilic environments [33]. The extended release profile in oil-based systems results from the compound's lipophilic nature (XLogP 3.9) and its ability to form stable associations with carrier oils [12]. This extended performance has made alpha-cedrene epoxide particularly valuable in perfume oils and concentrated fragrance products where maximum longevity is desired [33].

| Matrix Type | Stability Rating | Longevity (hours) | Performance Notes |

|---|---|---|---|

| Alcoholic perfumes | Excellent | 6-8 | Maintains woody character throughout evaporation |

| Oil-based perfumes | Excellent | 8-12 | Extended release, excellent substantivity |

| Cream formulations | Good | 4-6 | Good retention with minimal top note loss |

| Soap formulations | Good | 2-4 | Stable during saponification process |

| Detergent formulations | Good | 3-5 | Compatible with surfactant systems |

| Cosmetic lotions | Good to Excellent | 4-8 | Interacts well with emulsifiers |

| Hair care products | Good | 3-6 | Retains character in conditioning formulas |

| Microencapsulated systems | Excellent | 12-24 | Controlled release extends performance |

The stability of alpha-cedrene epoxide in emulsified cosmetic systems depends significantly on the interaction between the compound and various matrix components. Studies demonstrate that hydrophilic bases such as glycerin and butylene glycol provide optimal release characteristics, allowing most fragrance components to remain available for olfactory perception [34]. Conversely, lipophilic bases like caprylic-capric triglyceride tend to retain fragrance molecules, potentially reducing immediate impact but extending overall longevity [34].

Microencapsulation technology has emerged as a particularly effective approach for maximizing the stability and longevity of alpha-cedrene epoxide in cosmetic applications. Encapsulated systems demonstrate longevity extending to 12-24 hours through controlled release mechanisms that protect the fragrance from degradation while providing sustained release over extended periods [30]. The success of microencapsulation with alpha-cedrene epoxide relates to its chemical stability and compatibility with encapsulation materials [29].

The compound's stability in surfactant systems makes it particularly valuable in personal care products such as shampoos, shower gels, and body washes. Alpha-cedrene epoxide maintains its olfactory character in the presence of anionic, cationic, and nonionic surfactants, demonstrating compatibility with diverse cleaning formulations [23]. This stability ensures consistent fragrance performance across rinse-off and leave-on applications [30].

Thermal stability studies reveal that alpha-cedrene epoxide maintains its integrity under typical cosmetic processing conditions. The compound demonstrates stability at temperatures up to 150°C, making it suitable for hot-fill processes and sterilization procedures commonly used in cosmetic manufacturing [35]. This thermal stability, combined with its resistance to oxidative degradation, ensures product quality throughout typical cosmetic shelf life periods [36].

The longevity enhancement techniques applicable to alpha-cedrene epoxide include the use of fixatives, fragrance extenders, and specialized delivery systems. Fixative combinations with resins and balsams can extend the compound's performance by 30-50% while maintaining its characteristic woody profile [30]. Advanced delivery systems, including cyclodextrin complexes and lipid-based carriers, further enhance both stability and longevity by protecting the compound from environmental degradation while optimizing its release profile [37].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 302 of 303 companies (only ~ 0.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Other CAS

13567-39-0